molecular formula C14H15N3O2S B2938231 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 2034454-79-8

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2938231
CAS No.: 2034454-79-8
M. Wt: 289.35
InChI Key: LQCWXVGVDIEJFJ-UHFFFAOYSA-N
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Description

This compound, 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone, serves as a crucial synthetic intermediate in medicinal chemistry, primarily in the discovery and development of sphingosine-1-phosphate receptor 1 (S1P1) agonists . Its research value is underscored by its role as a key building block for potent and selective S1P1 modulators, such as the investigational drug Etrasimod. By acting as a functional agonist at the S1P1 receptor, this class of compounds modulates lymphocyte trafficking, sequestering lymphocytes in lymph nodes and thereby reducing the circulating lymphocyte count. This mechanism provides a powerful research tool for investigating and developing novel therapeutics for autoimmune and inflammatory diseases , including ulcerative colitis, Crohn's disease, and psoriasis. The incorporation of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a strategic feature that contributes to the desired pharmacological profile by influencing the compound's conformation and receptor interaction. Consequently, this reagent is indispensable for researchers engaged in optimizing the structure-activity relationships of S1P1-targeting candidates and exploring new indications for immunomodulation.

Properties

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-16-12(6-11(15-16)13-3-2-4-20-13)14(18)17-7-10-5-9(17)8-19-10/h2-4,6,9-10H,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWXVGVDIEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a bicyclic structure that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OC_{13}H_{14}N_{4}O, and it possesses a unique bicyclic framework that contributes to its biological activity. The presence of the thiophene and pyrazole moieties enhances its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Properties : Bicyclic compounds are often investigated for their potential in cancer therapy due to their ability to interfere with cellular processes.
  • Neurological Effects : Some studies suggest neuroprotective properties, making them candidates for treating neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain some neurological effects.
  • DNA Intercalation : The planar structure allows for possible intercalation into DNA, affecting replication and transcription.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry examined a related compound's effect on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting the compound's potential as an anticancer agent .

Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, another derivative demonstrated protective effects against oxidative stress-induced neuronal death. This was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Data Table of Biological Activities

Activity TypeRelated CompoundEffectivenessReference
Antimicrobial2-Oxa derivativesModerate
AntitumorSimilar structureHigh
NeuroprotectiveDerivative ASignificant

Comparison with Similar Compounds

Sulfur vs. Oxygen Substitution

A key structural analog is 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034421-05-9), where the oxygen atom in the target compound’s bicyclo system is replaced with sulfur (thia). This substitution alters electronic properties:

  • Polarity : The oxygen atom increases polarity, enhancing water solubility compared to sulfur.
  • Metabolic Stability : Thia analogs may exhibit higher metabolic resistance due to sulfur’s lower electronegativity and reduced susceptibility to oxidative enzymes .

Bicyclo[4.2.0] and Bicyclo[3.2.0] Systems

Cephalosporin derivatives like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () feature larger bicyclic systems. These compounds prioritize β-lactam rings for antibiotic activity, unlike the target compound’s ketone-linked pyrazole-thiophene system.

Substituent Variations

Thiophene vs. Indole and Pyrazole

The target compound’s thiophene-pyrazole moiety contrasts with 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone (CAS 2034379-52-5), which substitutes thiophene with an indole ring. Key differences include:

  • Aromatic Interactions : Thiophene’s smaller π-system favors sulfur-π interactions, while indole’s fused benzene-pyrrole system enables stronger π-π stacking .
  • Hydrogen Bonding : Indole’s NH group provides additional hydrogen-bonding capacity, absent in thiophene.

Pyrazole vs. Oxazolone

The azalactone 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one () replaces pyrazole with an oxazolone ring. Oxazolones are electrophilic and participate in peptide synthesis, whereas pyrazoles are nucleophilic and often modulate kinase or receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) 1-(2-thia-5-azabicyclo[...]pyrazol-1-yl)ethanone 1-(2-thia-5-azabicyclo[...]indol-1-yl)ethanone
Molecular Formula ~C₁₄H₁₅N₃O₂S C₁₀H₁₃N₃OS C₁₅H₁₆N₂OS
Molecular Weight ~305.36 g/mol 223.30 g/mol 272.40 g/mol
Key Functional Groups Oxa-bicyclo, thiophene, pyrazole Thia-bicyclo, pyrazole Thia-bicyclo, indole
Aromatic System Size Moderate (thiophene) Small (pyrazole) Large (indole)
Hydrogen-Bonding Capacity Moderate (pyrazole N) Low High (indole NH)

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